molecular formula C15H19N3O4 B3968372 3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-piperidinone

3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-piperidinone

Cat. No. B3968372
M. Wt: 305.33 g/mol
InChI Key: ZRNGMWFHULEGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-piperidinone, also known as Furosemide, is a potent diuretic drug that is commonly used in the treatment of various medical conditions such as hypertension, congestive heart failure, and edema. This drug works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys, leading to increased urine production and decreased fluid retention.

Mechanism of Action

3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-piperidinone works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidneys. This leads to increased urine production and decreased fluid retention, which helps to reduce blood pressure and alleviate symptoms of congestive heart failure and edema.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases the excretion of sodium, chloride, and potassium ions in the urine, which helps to reduce fluid retention and lower blood pressure. It also increases the excretion of calcium and magnesium ions in the urine, which can lead to electrolyte imbalances if not monitored carefully.

Advantages and Limitations for Lab Experiments

3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-piperidinone has several advantages and limitations when used in lab experiments. It is a potent diuretic drug that can be used to induce diuresis in animal models. However, it can also cause electrolyte imbalances and other side effects, which can complicate experiments and require careful monitoring.

Future Directions

There are several potential future directions for research on 3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-piperidinone. One area of interest is the development of new diuretic drugs that are more effective and have fewer side effects than this compound. Another area of interest is the investigation of this compound's effects on other physiological systems, such as the cardiovascular and nervous systems. Additionally, there is a need for more research on the long-term effects of this compound use, particularly in elderly patients and those with chronic medical conditions.

Scientific Research Applications

3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-piperidinone has been extensively studied in the field of pharmacology and has been found to be effective in the treatment of various medical conditions. It has been shown to be particularly effective in the treatment of hypertension, congestive heart failure, and edema.

properties

IUPAC Name

3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c19-13-11(3-1-5-16-13)14(20)17-6-8-18(9-7-17)15(21)12-4-2-10-22-12/h2,4,10-11H,1,3,5-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNGMWFHULEGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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